molecular formula C14H20BNO3 B6337763 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester CAS No. 2096330-45-7

3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester

Cat. No. B6337763
CAS RN: 2096330-45-7
M. Wt: 261.13 g/mol
InChI Key: PKGSRLPZKVYNAD-UHFFFAOYSA-N
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Description

3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester (3CPBP) is a synthetic organic compound with a wide range of applications in the scientific research field. It is a versatile reagent used in various organic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. 3CPBP is also used in the synthesis of various heterocyclic compounds. In addition, 3CPBP has been shown to have a variety of biochemical and physiological effects, making it a popular choice for laboratory experiments.

Scientific Research Applications

3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester has a wide range of applications in the scientific research field. It is a versatile reagent used in various organic transformations, including Suzuki-Miyaura coupling, Sonogashira coupling, and Heck reaction. 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is also used in the synthesis of various heterocyclic compounds, such as pyridine, triazole, and imidazole derivatives. In addition, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester has been used in the synthesis of small molecules and bioconjugates, as well as in the synthesis of polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is not well understood. However, it is believed that the reaction between 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester and the substrate is catalyzed by the formation of a boron-oxygen bond, which serves as a nucleophile. This bond is then attacked by the substrate, resulting in the formation of a new carbon-boron bond.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester have yet to be fully explored. However, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester has been shown to have anti-inflammatory and antioxidant effects in vitro. In addition, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester has been shown to have cytotoxic effects in some cancer cell lines.

Advantages and Limitations for Lab Experiments

The use of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is easy to synthesize and store. In addition, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is a versatile reagent, making it suitable for a wide range of organic transformations. However, 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is toxic and should be handled with extreme caution.

Future Directions

Given the versatility of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester, there are a number of potential future directions for research. These include the development of new synthetic methods utilizing 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester, further exploration of its biochemical and physiological effects, and the exploration of its potential use in drug discovery. In addition, further research into the mechanism of action of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester could lead to the development of more efficient and selective organic transformations.

Synthesis Methods

The synthesis of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester is relatively simple and can be achieved via a two-step process. The first step involves the reaction of 4-pyridineboronic acid and cyclopropanol in the presence of a base such as potassium carbonate. This reaction results in the formation of 3-(cyclopropoxy)pyridine-4-boronic acid (3CPBA). The second step involves the addition of pinacol to the 3CPBA, which results in the formation of 3-(Cyclopropoxy)pyridine-4-boronic acid pinacol ester.

properties

IUPAC Name

3-cyclopropyloxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BNO3/c1-13(2)14(3,4)19-15(18-13)11-7-8-16-9-12(11)17-10-5-6-10/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKGSRLPZKVYNAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2)OC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclopropoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

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